Cas no 51724-49-3 (4-methylhex-2-enoic acid)
4-methylhex-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Hexenoic acid, 4-methyl-, (E)-
- 4-methylhex-2-enoic acid
- DTXSID00334478
- 51724-49-3
-
- Inchi: 1S/C7H12O2/c1-3-6(2)4-5-7(8)9/h4-6H,3H2,1-2H3,(H,8,9)
- InChI Key: QDYRHGGXBLRFHS-UHFFFAOYSA-N
- SMILES: OC(C=CC(C)CC)=O
Computed Properties
- Exact Mass: 128.08376
- Monoisotopic Mass: 128.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 1.9
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.3
4-methylhex-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1852334-1g |
4-methylhex-2-enoic acid |
51724-49-3 | 1g |
$271.0 | 2023-09-18 | ||
| Enamine | EN300-1852334-5g |
4-methylhex-2-enoic acid |
51724-49-3 | 5g |
$783.0 | 2023-09-18 | ||
| Enamine | EN300-1852334-10g |
4-methylhex-2-enoic acid |
51724-49-3 | 10g |
$1163.0 | 2023-09-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366237-50mg |
4-Methylhex-2-enoic acid |
51724-49-3 | 98% | 50mg |
¥16524.00 | 2024-05-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366237-100mg |
4-Methylhex-2-enoic acid |
51724-49-3 | 98% | 100mg |
¥13824.00 | 2024-05-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366237-250mg |
4-Methylhex-2-enoic acid |
51724-49-3 | 98% | 250mg |
¥16884.00 | 2024-05-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366237-500mg |
4-Methylhex-2-enoic acid |
51724-49-3 | 98% | 500mg |
¥17609.00 | 2024-05-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366237-1g |
4-Methylhex-2-enoic acid |
51724-49-3 | 98% | 1g |
¥18314.00 | 2024-05-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366237-2.5g |
4-Methylhex-2-enoic acid |
51724-49-3 | 98% | 2.5g |
¥33415.00 | 2024-05-10 | |
| Enamine | EN300-7309098-0.05g |
(2E)-4-methylhex-2-enoic acid |
51724-49-3 | 90% | 0.05g |
$168.0 | 2023-07-10 |
4-methylhex-2-enoic acid Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 4-methylhex-2-enoic acid
Introduction to 4-methylhex-2-enoic acid (CAS No. 51724-49-3)
4-methylhex-2-enoic acid, identified by the Chemical Abstracts Service registry number 51724-49-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This linear unsaturated carboxylic acid features a six-carbon chain with a double bond at the second position and a methyl group at the fourth, imparting unique reactivity and structural properties. Its molecular formula, C7H12O2, underscores its role as a versatile intermediate in synthetic chemistry and bioactive molecule development.
The compound’s structural framework, characterized by the presence of both an alkene and a carboxylic acid functional group, makes it a valuable precursor in the synthesis of more complex molecules. In recent years, 4-methylhex-2-enoic acid has garnered attention for its potential applications in drug discovery and material science. Its ability to undergo various chemical transformations, such as esterification, alkylation, and polymerization, enhances its utility in industrial and academic settings.
One of the most compelling aspects of 4-methylhex-2-enoic acid is its biological relevance. Emerging research suggests that derivatives of this compound may exhibit pharmacological activity, particularly in modulating metabolic pathways and inflammatory responses. For instance, studies have explored its role as a precursor in the synthesis of nonsteroidal anti-inflammatory agents (NSAIDs), where its unsaturated backbone facilitates the introduction of pharmacophoric groups essential for therapeutic efficacy.
The synthesis of 4-methylhex-2-enoic acid typically involves catalytic hydrogenation or oxidation of longer-chain fatty acids, with precise control over reaction conditions ensuring high yield and purity. Advances in green chemistry have also led to the development of more sustainable methods for producing this compound, leveraging biocatalysis or photochemical activation to minimize waste and energy consumption.
In material science, 4-methylhex-2-enoic acid has been investigated for its potential as a monomer in polymer formulations. Its unsaturated structure allows for cross-linking reactions, enabling the creation of polymers with tailored mechanical properties. Such materials find applications in coatings, adhesives, and even biodegradable plastics, aligning with global efforts to develop environmentally friendly alternatives.
The compound’s interaction with biological systems has also been a focus of computational chemistry studies. Molecular modeling techniques have revealed insights into how 4-methylhex-2-enoic acid might bind to target proteins or enzymes, providing a foundation for rational drug design. These simulations are complemented by experimental validations, where kinetic studies assess the compound’s reactivity under physiological conditions.
Recent clinical trials have preliminarily demonstrated the safety and tolerability of certain derivatives of 4-methylhex-2-enoic acid when administered orally or topically. While further research is needed to fully elucidate their therapeutic potential, these findings underscore the compound’s promise as a scaffold for novel drug candidates. Researchers are particularly interested in its ability to inhibit cyclooxygenase enzymes (COX), which are key mediators of pain and inflammation.
The industrial production of 4-methylhex-2-enoic acid is also influenced by regulatory considerations. Manufacturers must adhere to stringent quality control measures to ensure consistency across batches, particularly when supplying pharmaceutical companies or research institutions. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify purity and structural integrity.
The future prospects for 4-methylhex-2-enoic acid are bright, with ongoing investigations exploring new synthetic pathways and applications. Collaborative efforts between academia and industry are expected to accelerate the translation of laboratory discoveries into commercial products. As our understanding of molecular interactions deepens, so too will the utility of this versatile compound in addressing complex challenges across multiple disciplines.
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